

"2-(methylamino)-N-propylacetamide" HPLC method development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(methylamino)-N-
propylacetamide

Cat. No.: B2394039

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An HPLC method for the analysis of **2-(methylamino)-N-propylacetamide** has been developed to ensure accurate quantification and quality control for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the separation and analysis of this compound.

Introduction

2-(methylamino)-N-propylacetamide is a small polar molecule with the chemical formula C6H14N2O and a molecular weight of 130.1882 g/mol .[\[1\]](#)[\[2\]](#) The hydrochloride salt form has a molecular weight of 166.65 g/mol .[\[3\]](#) Due to its polar and basic nature, arising from the amine groups, its retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns can be challenging. This application note details a primary ion-pair RP-HPLC method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method for the effective analysis of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-(methylamino)-N-propylacetamide** is presented in Table 1. Understanding these properties is crucial for method development.

Property	Value	Source
Molecular Formula	C6H14N2O	[1]
Molecular Weight	130.1882 g/mol	[1] [2]
Predicted Boiling Point	256.2 ± 23.0 °C	[4]
Predicted pKa	15.88 ± 0.46	[4]

Experimental Protocols

Primary Method: Ion-Pair Reversed-Phase HPLC

This method enhances the retention of the polar analyte on a C18 column through the use of an ion-pairing reagent.

Instrumentation and Consumables:

- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
- Analytical balance
- pH meter
- Syringe filters (0.45 µm)
- HPLC vials

Reagents and Solvents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Sodium 1-hexanesulfonate (ion-pair reagent)

- Phosphoric acid

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	25 mM Sodium 1-hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B	Acetonitrile
Gradient	10% B to 50% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	210 nm

Standard Preparation:

- Accurately weigh 10 mg of **2-(methylamino)-N-propylacetamide** reference standard.
- Dissolve in a 1:1 mixture of water and methanol to make a 100 mL stock solution (100 µg/mL).
- Prepare working standards by diluting the stock solution with the initial mobile phase composition.

Sample Preparation:

- Dissolve the sample containing **2-(methylamino)-N-propylacetamide** in a suitable solvent (e.g., water/methanol).
- Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5]

Alternative Method: HILIC

HILIC is suitable for highly polar compounds and offers an alternative separation mechanism.

Instrumentation and Consumables:

- HPLC system with UV detector
- HILIC analytical column (e.g., 4.6 x 100 mm, 3.5 μ m)
- Analytical balance
- pH meter
- Syringe filters (0.45 μ m)
- HPLC vials

Reagents and Solvents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium formate
- Formic acid

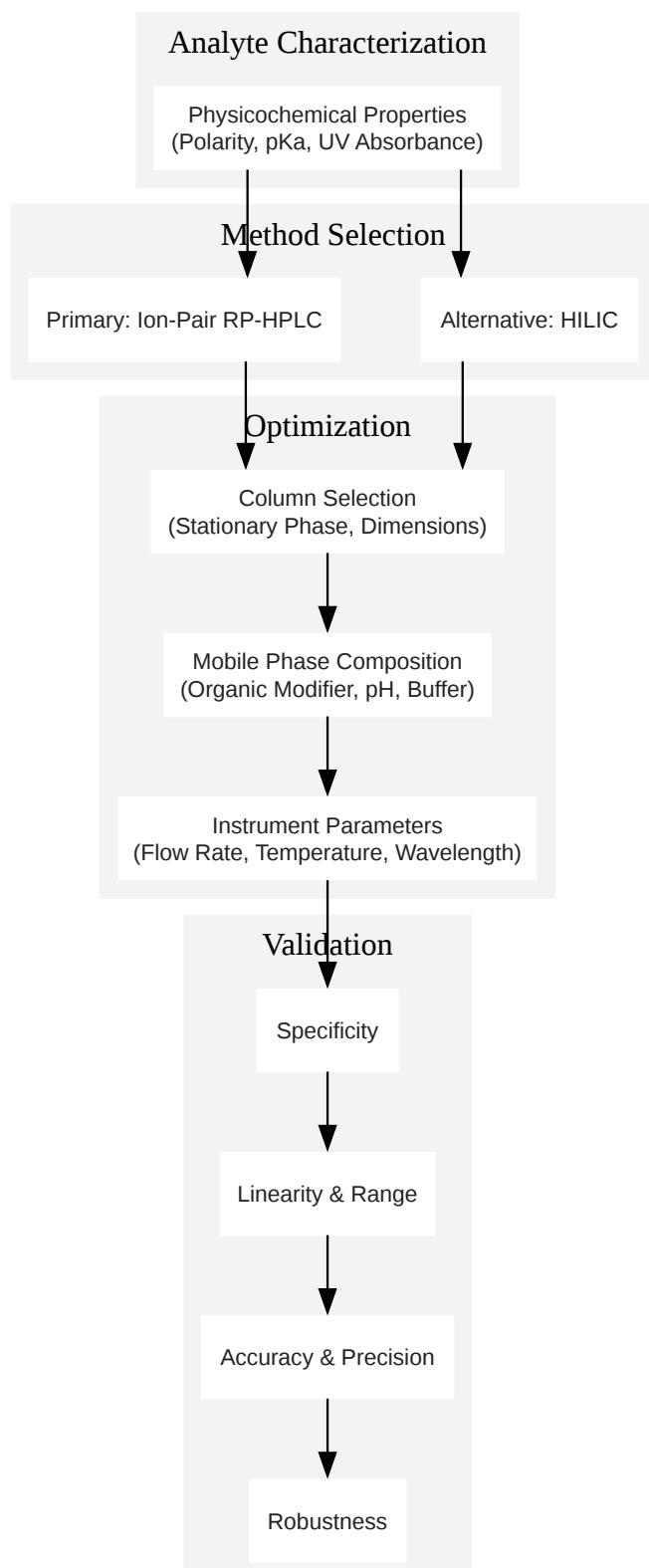
Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid
Mobile Phase B	50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid
Gradient	0% B to 40% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Injection Volume	5 µL
Detection Wavelength	210 nm

Standard and Sample Preparation:

Follow the same procedures as for the ion-pair RP-HPLC method, using the initial HILIC mobile phase as the diluent for the final working standards.

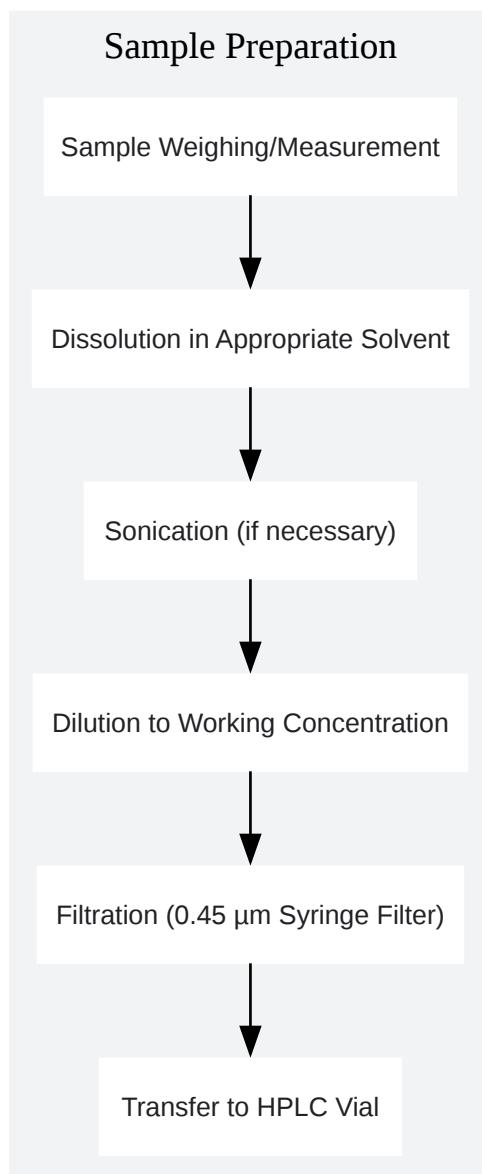
Method Development Workflow



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Caption: HPLC Method Development Workflow.

Sample Preparation Workflow



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Caption: General Sample Preparation Workflow.

Data Presentation

The following tables summarize the expected performance characteristics of the primary ion-pair RP-HPLC method.

Table 3: System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
RSD of Peak Area (n=6)	$\leq 2.0\%$

Table 4: Method Validation Summary

Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 50 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	$< 2.0\%$
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	0.3 $\mu\text{g/mL}$

Conclusion

The detailed ion-pair reversed-phase HPLC method provides a robust and reliable approach for the quantitative analysis of **2-(methylamino)-N-propylacetamide**. The alternative HILIC method offers a suitable alternative for separation based on a different retention mechanism. Proper sample preparation is critical to ensure accurate and reproducible results.^[5] These methods are well-suited for routine analysis in a drug development and quality control environment.

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